benzyl N-(2,5-dioxooxolan-3-yl)carbamate
Overview
Description
Benzyl N-(2,5-dioxooxolan-3-yl)carbamate is a chemical compound with the CAS Number: 35739-00-5 . It has a molecular weight of 249.22 and its IUPAC name is benzyl 2,5-dioxotetrahydro-3-furanylcarbamate .
Molecular Structure Analysis
The InChI code for benzyl N-(2,5-dioxooxolan-3-yl)carbamate is 1S/C12H11NO5/c14-10-6-9(11(15)18-10)13-12(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
Benzyl N-(2,5-dioxooxolan-3-yl)carbamate is a powder with a melting point of 125-130 degrees Celsius . It should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
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Chemical Synthesis
- Summary of Application : Benzyl N-(2,5-dioxooxolan-3-yl)carbamate is a chemical compound with the CAS Number: 35739-00-5 . It is often used in the field of chemical synthesis .
- . It is usually available in powder form .
- Results or Outcomes : The compound has a molecular weight of 249.22 and a melting point between 125-130°C .
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Non-linear Optical Material Synthesis
- Summary of Application : A compound similar to benzyl N-(2,5-dioxooxolan-3-yl)carbamate, N-Benzyl-3-nitroaniline (B3NA), has been synthesized and grown through an aqueous solution using a low temperature solution growth technique . This compound is a promising non-linear optical crystal .
- Methods of Application : The crystal structure was established by the characterization study of single crystal X-ray diffraction . A powder X-ray diffraction analysis was performed to confirm crystalline nature .
- Results or Outcomes : The lower cut-off wavelength of the ultra violet-visible absorption and emission spectrum was found to be about 320 nm . The time-based DFT technique was used to calculate the first-order hyperpolarization (β) = -1.214 × 10^-30 esu .
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Anticancer Research
- Summary of Application : A compound similar to benzyl N-(2,5-dioxooxolan-3-yl)carbamate, 1-benzo [1,3]dioxol-5-yl-3-N-fused heteroaryl indoles, has been synthesized and evaluated for its anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
- Methods of Application : The compound was synthesized via a Pd-catalyzed C-N cross-coupling . The anticancer activity was evaluated by measuring the IC50 values .
- Results or Outcomes : The IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . Further mechanistic studies revealed that the compound caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .
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Antimicrobial and Antioxidant Research
- Summary of Application : Compounds similar to benzyl N-(2,5-dioxooxolan-3-yl)carbamate, such as 3-(2,5-dichlorothiophen-3-yl)-5-arylpyrazole-1-carbothioamides and their thiazole derivatives, have been synthesized and evaluated for their antimicrobial and antioxidant activities .
- Methods of Application : The compounds were synthesized and their antimicrobial and antioxidant activities were evaluated .
- Results or Outcomes : The results of these evaluations are not specified in the available information .
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Pharmaceutical Research
- Summary of Application : Benzyl N-(2,5-dioxooxolan-3-yl)carbamate is a chemical compound often used in the field of pharmaceutical research . It can be used as a building block in the synthesis of various pharmaceutical drugs .
- . It is usually available in powder form .
- Results or Outcomes : The compound has a molecular weight of 249.22 and a melting point between 125-130°C .
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Material Science
- Summary of Application : Compounds similar to benzyl N-(2,5-dioxooxolan-3-yl)carbamate can be used in the synthesis of materials with specific properties .
- Methods of Application : The specific methods of application can vary widely depending on the desired material and its intended use .
- Results or Outcomes : The outcomes can also vary widely, but in general, the goal is to create materials with desirable properties for specific applications .
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
benzyl N-(2,5-dioxooxolan-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c14-10-6-9(11(15)18-10)13-12(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPYEGOBGWQOSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC1=O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70276033 | |
Record name | benzyl N-(2,5-dioxooxolan-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70276033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-(2,5-dioxooxolan-3-yl)carbamate | |
CAS RN |
35739-00-5 | |
Record name | NSC117449 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117449 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | benzyl N-(2,5-dioxooxolan-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70276033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | benzyl N-(2,5-dioxooxolan-3-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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